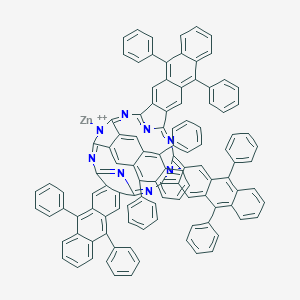
Tetraanthraporphyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraanthraporphyrazine (TAPP) is a synthetic compound that belongs to the family of porphyrazines. It is a macrocyclic compound that consists of four pyrrole rings linked by nitrogen atoms. TAPP has gained significant attention due to its potential applications in various fields such as medicine, biology, and material science.
Mecanismo De Acción
Tetraanthraporphyrazine has a unique structure that allows it to interact with various molecules and ions. In the case of photodynamic therapy, Tetraanthraporphyrazine can be activated by light to produce reactive oxygen species that can destroy cancer cells. In the case of metal ion detection, Tetraanthraporphyrazine can bind to metal ions to produce a fluorescent signal that can be detected. In the case of catalysis, Tetraanthraporphyrazine can interact with reactant molecules to facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Tetraanthraporphyrazine has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. Tetraanthraporphyrazine has been shown to accumulate in cancer cells, making it a potential photosensitizer for cancer treatment. Tetraanthraporphyrazine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetraanthraporphyrazine is its versatility in various scientific research fields. Tetraanthraporphyrazine can be synthesized through various methods, making it easily accessible for researchers. Tetraanthraporphyrazine also has low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, Tetraanthraporphyrazine has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for Tetraanthraporphyrazine research. In the field of medicine, Tetraanthraporphyrazine can be further studied for its potential use in combination with other cancer treatments. In the field of biology, Tetraanthraporphyrazine can be further studied for its potential use in the detection of other molecules and ions. In material science, Tetraanthraporphyrazine can be further studied for its potential use in the synthesis of new materials and catalysts.
Conclusion:
In conclusion, Tetraanthraporphyrazine is a versatile compound that has shown promising results in various scientific research fields. Its unique structure and properties make it a potential candidate for various applications, including cancer treatment, metal ion detection, and catalysis. Further research is needed to fully explore the potential of Tetraanthraporphyrazine in these fields.
Métodos De Síntesis
The synthesis of Tetraanthraporphyrazine can be achieved through various methods. One of the most common methods is the condensation of four pyrrole derivatives with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of a tetra-substituted pyrrole with a diimine compound.
Aplicaciones Científicas De Investigación
Tetraanthraporphyrazine has shown promising results in various scientific research fields. In the field of medicine, Tetraanthraporphyrazine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biology, Tetraanthraporphyrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, Tetraanthraporphyrazine has been studied for its potential use as a catalyst for various chemical reactions.
Propiedades
Número CAS |
147402-24-2 |
|---|---|
Nombre del producto |
Tetraanthraporphyrazine |
Fórmula molecular |
C112H64N8Zn |
Peso molecular |
1587.1 g/mol |
Nombre IUPAC |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
Clave InChI |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Otros números CAS |
147402-24-2 |
Sinónimos |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



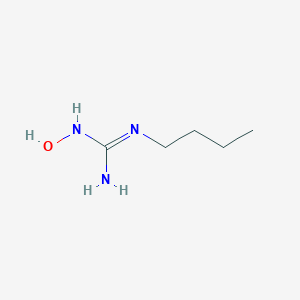
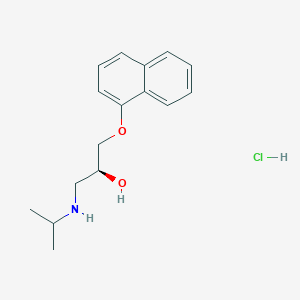
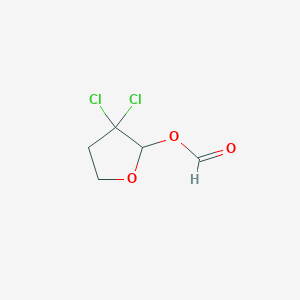
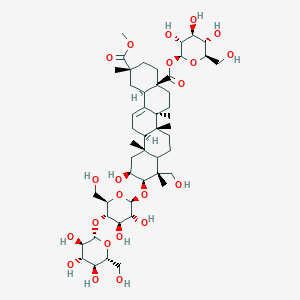
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
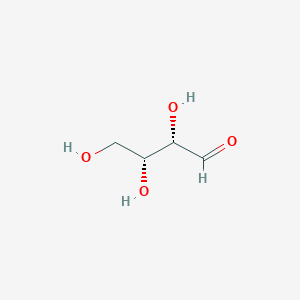
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
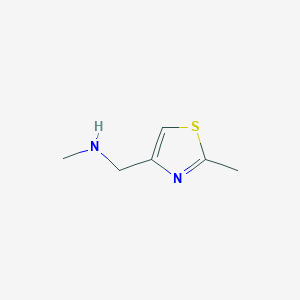
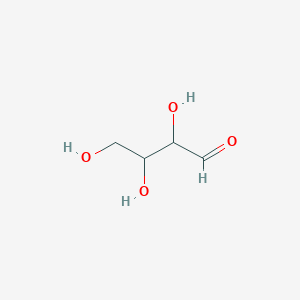
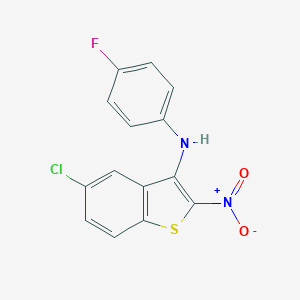
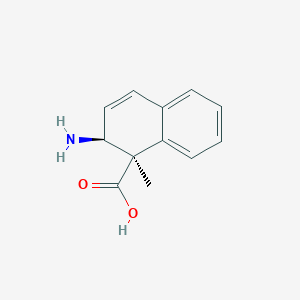
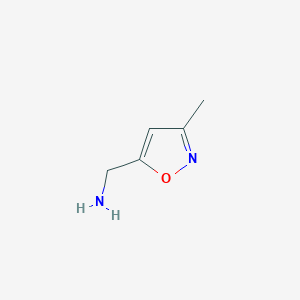
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)